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Compound of Interest

Compound Name: INCB059872

Cat. No.: B10855417 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

investigation of off-target effects of INCB059872, a potent and irreversible inhibitor of Lysine-

Specific Demethylase 1 (LSD1).

Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of INCB059872?

A1: INCB059872 is a selective, orally bioavailable, and irreversible inhibitor of LSD1 (also

known as KDM1A).[1][2][3] It forms a covalent flavin adenine dinucleotide (FAD) adduct,

leading to the inactivation of LSD1.[3][4] This inhibition results in increased methylation of

histone H3 at lysine 4 (H3K4), which in turn increases the expression of tumor-suppressor

genes.[2][5] In preclinical models, particularly in acute myeloid leukemia (AML) and small cell

lung cancer (SCLC), INCB059872 has been shown to induce cellular differentiation, inhibit cell

proliferation, and promote apoptosis.[3][4][6] A key pharmacodynamic effect is the induction of

myeloid differentiation markers, such as CD11b and CD86.[3][4][7]

Q2: What are the potential off-target effects of INCB059872 and other irreversible LSD1

inhibitors?

A2: While specific off-target interactions for INCB059872 are not extensively published in the

public domain, the class of irreversible LSD1 inhibitors, particularly those based on a

tranylcypromine (TCP) scaffold, has the potential for off-target activities.[7] These can include

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b10855417?utm_src=pdf-interest
https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/36049119/
https://www.medchemexpress.com/incb059872.html
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://www.medchemexpress.com/incb059872.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8358919/
https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://www.eurofinsdiscovery.com/solution/kinomescan-technology
https://www.researchgate.net/publication/305668317_Abstract_4704_The_evaluation_of_INCB059872_an_FAD-directed_inhibitor_of_LSD1_in_preclinical_models_of_human_small_cell_lung_cancer
https://www.researchgate.net/publication/341417903_Nascent_transcript_and_single-cell_RNA-seq_analysis_defines_the_mechanism_of_action_of_the_LSD1_inhibitor_INCB059872_in_myeloid_leukemia
https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://www.benchchem.com/product/b10855417?utm_src=pdf-body
https://www.researchgate.net/publication/341417903_Nascent_transcript_and_single-cell_RNA-seq_analysis_defines_the_mechanism_of_action_of_the_LSD1_inhibitor_INCB059872_in_myeloid_leukemia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interactions with other FAD-dependent amine oxidases, such as monoamine oxidases A and B

(MAO-A and MAO-B) and LSD2.[4][8] Due to their reactive nature, irreversible inhibitors could

also potentially interact with other cellular proteins.[7] The most commonly reported dose-

limiting toxicity for LSD1 inhibitors in clinical studies is thrombocytopenia, which is thought to be

an on-target effect related to the role of LSD1 in megakaryocyte differentiation.[8][9] Some

clinical trials involving INCB059872 were terminated due to safety and off-target effects, though

specific details were not disclosed.[10]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for interpreting

experimental results. A multi-pronged approach is recommended:

Use of structurally distinct LSD1 inhibitors: Comparing the effects of INCB059872 with other

LSD1 inhibitors that have different chemical scaffolds can help determine if the observed

phenotype is specific to LSD1 inhibition.

Genetic knockdown/knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to

deplete LSD1 should recapitulate the on-target effects of INCB059872.

Rescue experiments: Expressing a drug-resistant mutant of LSD1 in a system otherwise

sensitive to INCB059872 could rescue the on-target phenotype.

Dose-response analysis: On-target effects are typically observed at concentrations

consistent with the IC50 for LSD1 inhibition, whereas off-target effects may occur at higher

concentrations.

Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed at high concentrations of INCB059872.

Possible Cause: Off-target effects are more likely to manifest at higher concentrations.

Troubleshooting Steps:

Determine the EC50 for on-target effects: Titrate INCB059872 in your cellular model and

measure a known on-target biomarker (e.g., increase in H3K4me2, induction of
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CD11b/CD86).

Compare with the concentration causing the unexpected phenotype: If the unexpected

phenotype occurs at concentrations significantly higher than the on-target EC50, it is more

likely an off-target effect.

Perform a washout experiment: For a reversible off-target effect, removing the compound

may reverse the phenotype. However, as INCB059872 is an irreversible inhibitor of LSD1,

on-target effects will persist.

Problem 2: Discrepancy between biochemical and cellular assay results.

Possible Cause: Differences in compound stability, cell permeability, or the presence of

cellular machinery that metabolizes the compound can lead to discrepancies. Off-target

effects within the cell could also contribute.

Troubleshooting Steps:

Verify compound integrity: Ensure the compound has not degraded.

Assess cell permeability: Use a cellular thermal shift assay (CETSA) to confirm target

engagement in intact cells (see Experimental Protocols).

Evaluate metabolic stability: Assess the stability of INCB059872 in your specific cell line or

experimental system.

Quantitative Data Summary
Publicly available quantitative data on the specific off-target interactions of INCB059872 is

limited. The following table summarizes the known on-target potency of INCB059872 and the

selectivity of a comparable LSD1 inhibitor, ORY-1001, to provide context for the expected

selectivity profile.
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Compound Target Assay Type Potency Reference

INCB059872 LSD1
SCLC Cell

Proliferation

EC50: 47-377

nM
[4][8]

Non-tumorigenic

T cells
Cell Proliferation IC50 > 10 µM [4][8]

ORY-1001 LSD1 Enzymatic Assay IC50 < 20 nM [8]

MAO-A/B, LSD2 Enzymatic Assay IC50 > 100 µM [8]

SMOX Enzymatic Assay IC50 = 7 µM [8]

Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)

This protocol describes a general method for assessing the selectivity of an inhibitor against a

panel of kinases, a common approach for identifying off-target interactions.

Principle: A competition binding assay is used where the test compound (INCB059872)

competes with a known ligand for binding to a panel of kinases. The amount of kinase bound

to the ligand is quantified.

Methodology:

A library of purified human kinases is utilized.

INCB059872 is incubated with each kinase at a standard concentration (e.g., 1 µM or 10

µM).

A proprietary active-site directed ligand, tagged for detection (e.g., with DNA), is added to

the reaction.

The amount of kinase bound to the tagged ligand is quantified, often using quantitative

PCR (qPCR) for the DNA tag.
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Results are typically expressed as a percentage of a DMSO control, with lower

percentages indicating stronger binding of the test compound.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify target engagement in a cellular environment, which can

help differentiate between on-target and off-target effects.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature. This

change in thermal stability is detected by quantifying the amount of soluble protein remaining

after heat treatment.

Methodology:

Treatment: Culture cells and treat with INCB059872 at various concentrations or a vehicle

control for a specified time.

Heating: Aliquot cell lysates or intact cells into PCR tubes and heat to a range of

temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet

aggregated proteins.

Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the

amount of the target protein (LSD1) and a potential off-target protein by Western blotting

or other quantitative methods like mass spectrometry.

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate

a melting curve. A shift in the melting curve to a higher temperature in the presence of

INCB059872 indicates target engagement.
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Caption: On-target mechanism of INCB059872 leading to tumor suppressor gene activation.
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Caption: Workflow for investigating potential off-target effects of INCB059872.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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